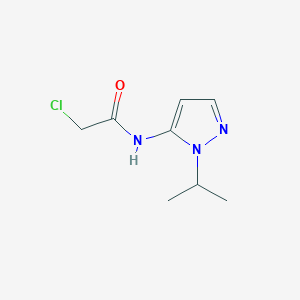

2-Chloro-N-(2-isopropyl-2H-pyrazol-3-yl)-acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

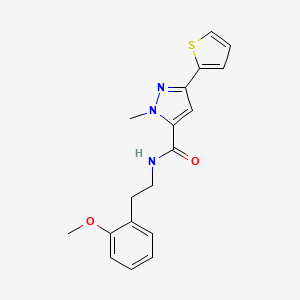

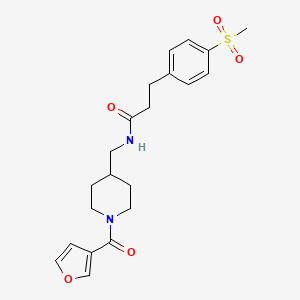

“2-Chloro-N-(2-isopropyl-2H-pyrazol-3-yl)-acetamide” is a chemical compound with the molecular formula C9H14ClN3O and a molecular weight of 215.68 .

Molecular Structure Analysis

The molecular structure of “2-Chloro-N-(2-isopropyl-2H-pyrazol-3-yl)-acetamide” consists of a pyrazole ring attached to an isopropyl group and an acetamide group with a chlorine atom .

Wissenschaftliche Forschungsanwendungen

Pyrazole-Based Compound Synthesis

2-Chloro-N-(2-isopropyl-2H-pyrazol-3-yl)-acetamide is part of the pyrazole family, compounds known for their pharmacophore properties. Pyrazole derivatives have been widely utilized as synthons in organic synthesis, leading to the creation of biologically active compounds with varied therapeutic potential, such as anticancer, analgesic, anti-inflammatory, antimicrobial, and antiviral properties. The synthetic pathways often involve condensation followed by cyclization, employing common reagents like phosphorus oxychloride, dimethyl formamide, and hydrazine. These methodologies facilitate the synthesis of heterocyclic pyrazoles with potential yields under various conditions including simple reactions and microwave irradiation (Dar & Shamsuzzaman, 2015).

Catalytic Applications

Hexasubstituted pyrazolines, closely related to the pyrazole structure of 2-Chloro-N-(2-isopropyl-2H-pyrazol-3-yl)-acetamide, serve as precursors in the synthesis of unique cyclopropanes and other derivatives with applications in catalysis. These compounds have demonstrated efficacy as oxygen-atom transfer reagents and offer pathways for the synthesis of various organic compounds, highlighting their versatile role in synthetic chemistry and potential in facilitating diverse biochemical reactions (Baumstark et al., 2013).

Neurodegenerative Disease Management

Pyrazoline derivatives, similar in structure to 2-Chloro-N-(2-isopropyl-2H-pyrazol-3-yl)-acetamide, have been explored for their neuroprotective properties against diseases like Alzheimer's and Parkinson's. Their inhibitory action on enzymes such as acetylcholine esterase and monoamine oxidase suggests potential therapeutic applications in managing neurodegenerative disorders, providing a foundation for the development of new treatments (Ahsan et al., 2022).

Antibacterial and Antimicrobial Properties

Research has highlighted the role of pyrazoline derivatives in antimicrobial and antibacterial applications. Specifically, compounds synthesized from pyrazolines have shown promising results in binding with DNA gyrase subunit B, indicating their potential as effective antimicrobial agents. This insight suggests the possibility of utilizing the structural framework of pyrazolines for developing novel antimicrobial drugs (PatilTejaswini & Amrutkar Sunil, 2021).

Eigenschaften

IUPAC Name |

2-chloro-N-(2-propan-2-ylpyrazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3O/c1-6(2)12-7(3-4-10-12)11-8(13)5-9/h3-4,6H,5H2,1-2H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COMFBOSALXURDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC=N1)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline](/img/structure/B2613810.png)

![2-{[(3,4-Dichlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2613811.png)

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2613813.png)

![8-(2-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2613822.png)